6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, interacting with enzymes like carbonic anhydrase and cholinesterase, thereby modulating their activity. This interaction leads to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different alkyl or aryl groups exhibit distinct pharmacological profiles .
Properties
Molecular Formula |
C14H14N4O3S2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yloxymethyl)-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H14N4O3S2/c1-2-22-7-12-15-16-14-18(12)17-13(23-14)6-19-9-3-4-10-11(5-9)21-8-20-10/h3-5H,2,6-8H2,1H3 |
InChI Key |
SDPPVHZUQGWKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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